5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a reagent used in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy . It’s also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases . It’s important to note that the structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Derivatives
- Compounds related to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, such as pyrrolopyridine and pyridothienopyrimidines, are synthesized for their potential use in creating novel pharmaceuticals and materials. For example, the synthesis of 4-O- and C-substituted-7-azaindoles from pyrrolopyridine derivatives showcases a method to produce compounds with possible therapeutic value (Figueroa‐Pérez et al., 2006). Additionally, pyridothienopyrimidines and pyridothienotriazines have been synthesized for antimicrobial activity studies, indicating the role of pyrrolopyridine derivatives in developing new antimicrobials (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Pharmacological Potential
- The structural manipulation of pyrrolopyridine derivatives, including the introduction of nitro groups and other modifications, has been explored for the design of compounds with neuroactive properties. This includes the development of molecules with hypnotic and analgesic profiles, leveraging the core structure for therapeutic effect (Menegatti et al., 2006). Such research underscores the importance of derivatives of this compound in medicinal chemistry.
Material Science Applications
- Beyond pharmacological interests, derivatives of pyrrolopyridine are investigated for their physical properties and potential applications in material science. For example, the study of excited states and vibrational characteristics of hydrazo-compounds related to this compound provides insights into their utility in developing organic materials with specific optical properties (Michalski et al., 2016).
Computational Chemistry Insights
- Computational studies, including quantum chemical calculations and molecular dynamics simulations, offer a deeper understanding of the structural, electronic, and dynamic properties of pyrrolopyridine derivatives. These insights are crucial for designing compounds with optimized characteristics for specific applications, highlighting the intersection of computational and experimental approaches in advancing the applications of such compounds (Michalski et al., 2005).
Mechanism of Action
Target of Action
The primary target of 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The FGFR family plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Properties
IUPAC Name |
5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-7(11(12)13)4-10-8(6)9-3-5/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGSXQRLHNDGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267788 | |
Record name | 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-24-4 | |
Record name | 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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